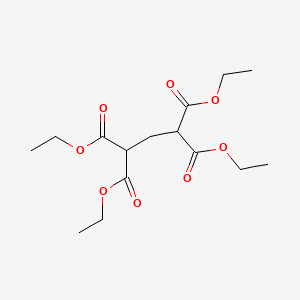
2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione, also known as olesoxime, is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first identified as a compound that could promote the survival of motor neurons in vitro, and since then, it has been investigated for its efficacy in treating diseases such as spinal muscular atrophy (SMA), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS).
Wirkmechanismus
The exact mechanism of action of 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of mitochondrial function and the activation of cell survival pathways. It has been shown to increase the levels of ATP and reduce the production of reactive oxygen species, which can help to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
Olesoxime has been shown to have a range of biochemical and physiological effects, including the promotion of motor neuron survival, the reduction of inflammation, and the protection against oxidative stress. It has also been shown to improve muscle function and reduce muscle atrophy in animal models of SMA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione is its ability to promote the survival of motor neurons, which makes it a promising candidate for the treatment of neurological disorders such as SMA and ALS. However, its efficacy in clinical trials has been variable, and there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential side effects. Some possible areas of future research include:
- Further studies on the mechanism of action of 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione, including its effects on mitochondrial function and cell survival pathways.
- The evaluation of 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies for the treatment of neurological disorders.
- The investigation of 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione's potential side effects and toxicity in animal models and clinical trials.
- The development of more efficient and scalable synthesis methods for 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione, which could help to reduce the cost and increase the availability of the compound.
- The identification of new therapeutic applications for 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione, such as in the treatment of other neurodegenerative diseases or cancer.
Wissenschaftliche Forschungsanwendungen
Olesoxime has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, it has been shown to promote the survival of motor neurons, protect against oxidative stress, and reduce inflammation. In clinical trials, it has been evaluated for its efficacy in treating diseases such as SMA, ALS, and MS, with promising results in some cases.
Eigenschaften
IUPAC Name |
2-hydroxy-5-methoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-14-5-2-3-6-7(4-5)9(12)10(13)8(6)11/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPGXXYLJECOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579193 | |
| Record name | 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione | |
CAS RN |
214754-50-4 | |
| Record name | 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3049583.png)







![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)



